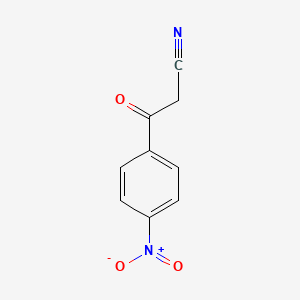
Metil lactosa
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El BETA-METILLACTOSIDO tiene numerosas aplicaciones en la investigación científica. Se utiliza ampliamente en la industria láctea para la hidrólisis de la lactosa, haciendo que los productos lácteos sean adecuados para personas intolerantes a la lactosa . También se utiliza en la producción de galactooligosacáridos, que son prebióticos que promueven el crecimiento de bacterias intestinales beneficiosas . Además, el BETA-METILLACTOSIDO se utiliza en la industria alimentaria para mejorar el dulzor y la textura de los productos lácteos . En el campo de la biotecnología, se utiliza como sustrato para la detección de la actividad de la beta-galactosidasa .
Mecanismo De Acción
El mecanismo de acción del BETA-METILLACTOSIDO implica su interacción con la beta-galactosidasa. La enzima cataliza la hidrólisis del enlace glucosídico en el BETA-METILLACTOSIDO, lo que da como resultado la formación de glucosa y galactosa . Esta reacción ocurre a través de la formación de un intermedio covalente entre la enzima y el sustrato, seguido de la escisión del enlace glucosídico .
Análisis Bioquímico
Biochemical Properties
Methyl lactoside plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be hydrolyzed at the lactase site . These unique biochemical properties of Methyl lactoside highlight its significant contribution to the nutritive value of milk .
Cellular Effects
Methyl lactoside has been observed to have effects on various types of cells and cellular processes. For example, in Alzheimer’s disease models, Methyl salicylate lactoside, a related compound, has been shown to protect neurons by inhibiting amyloid beta-induced neuroinflammatory response . This suggests that Methyl lactoside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl lactoside’s action involves its interactions with biomolecules at the molecular level. For instance, it is known to interact with the Lactose permease (LacY) of Escherichia coli, a prototype system for understanding membrane transport . This interaction involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Methyl lactoside is likely involved in several metabolic pathways. For instance, it is a part of the lactose synthesis pathway, a crucial process in the mammary glands of most mammals . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Methyl lactoside within cells and tissues involve specific transporters or binding proteins. For example, it is known to interact with the Lactose permease (LacY) of Escherichia coli, suggesting a potential mechanism for its transport and distribution .
Métodos De Preparación
El BETA-METILLACTOSIDO se puede sintetizar mediante reacciones enzimáticas que involucran beta-galactosidasa. La beta-galactosidasa cataliza la hidrólisis de la lactosa en glucosa y galactosa, y también puede catalizar la reacción de transgalactosilación para formar BETA-METILLACTOSIDO . Los métodos de producción industrial a menudo implican la fermentación de microorganismos como Aspergillus niger o Kluyveromyces marxianus, seguidos de la purificación e inmovilización de la enzima .
Análisis De Reacciones Químicas
El BETA-METILLACTOSIDO experimenta varias reacciones químicas, incluida la glucosidación y la hidrólisis. La glucosidación implica la formación de enlaces glucosídicos, mientras que la hidrólisis implica la escisión de estos enlaces . Los reactivos comunes utilizados en estas reacciones incluyen ácidos para la hidrólisis y alcoholes para la glucosidación . Los principales productos formados a partir de estas reacciones son disacáridos y monosacáridos .
Comparación Con Compuestos Similares
El BETA-METILLACTOSIDO es similar a otros glucósidos como el alfa-D-glucopiranósido de metilo y el beta-D-galactopiranósido de metilo . Es único en su capacidad de experimentar tanto reacciones de hidrólisis como de transgalactosilación, lo que lo convierte en un compuesto versátil en diversas aplicaciones industriales . Otros compuestos similares incluyen disacáridos como la lactosa y la celobiosa, que también experimentan hidrólisis por la beta-galactosidasa .
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIYFZSHCGBPP-ABBMIVAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315953 | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-69-5 | |
| Record name | Methyl β-lactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl lactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-METHYLLACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does methyl lactoside interact with enzymes like beta-galactosidase, and what are the downstream effects of this interaction?
A1: Methyl lactoside acts as a substrate for beta-galactosidase from E. coli. Research indicates that the enzymatic hydrolysis of methyl lactoside largely proceeds through an intramolecular transglycosidation reaction, with allolactoside as an intermediate []. Interestingly, methyl 6-amino-6-deoxy-D-glucopyranoside, a derivative of methyl lactoside, acts as an inhibitor of this enzymatic hydrolysis [].
Q2: What is the structural characterization of methyl lactoside, including its molecular formula, weight, and relevant spectroscopic data?
A2: Methyl lactoside (C13H24O11) has a molecular weight of 340.32 g/mol. NMR spectroscopy has been extensively used to characterize methyl lactoside and its derivatives. Studies utilizing 2H NMR have provided insights into the orientation, conformation, and motion of the disaccharide headgroup in a membrane environment []. Specifically, the glycosidic torsion angles (φ and ψ) have been determined for both α- and β-anomers of methyl lactoside using X-ray crystallography and NMR [, ]. These studies provide valuable information about the spatial arrangement of the glucose and galactose rings in the molecule.
Q3: How does modifying the structure of methyl lactoside affect its interaction with galectin-3?
A3: Introducing specific functional groups at the C′-3 position of methyl lactoside can enhance its binding affinity to galectin-3 []. Computational docking studies predict that modifications introducing additional π-cation, π…H–O, and hydrogen bond interactions with galectin-3 residues can improve binding. This structure-activity relationship (SAR) information guides the design of more potent and selective galectin-3 inhibitors based on the methyl lactoside scaffold [].
Q4: Are there any known regioselective enzymatic modifications possible on methyl lactoside?
A4: Yes, immobilized esterases derived from Aspergillus niger (ANL-Esterase) exhibit regioselective deacetylation activity towards acetylated derivatives of methyl lactoside. For instance, acetylated β-O-methyl lactoside undergoes selective deprotection at the C-2 position, while acetylated β-O-methyl lactosaminide is selectively deprotected at the C-3′ position []. This enzymatic approach offers a green chemistry route to synthesize novel oligosaccharide building blocks.
Q5: What are the applications of methyl lactoside in computational chemistry and modeling?
A5: Methyl lactoside serves as a valuable molecule for studying carbohydrate-protein interactions using computational techniques. Docking simulations with galectin-3, for example, have been used to design and evaluate new lactoside-derived inhibitors []. This approach allows researchers to predict binding affinities and guide the synthesis of more potent and selective compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














